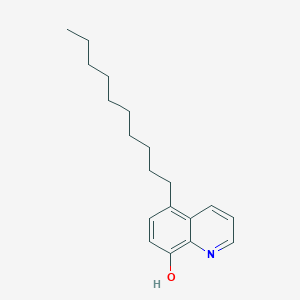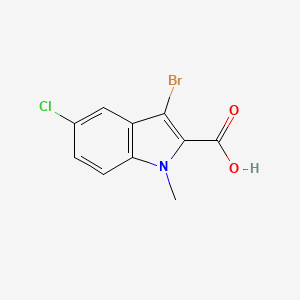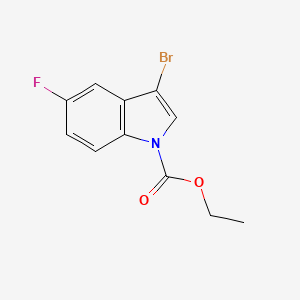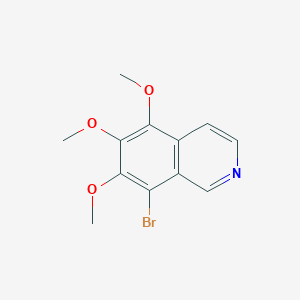![molecular formula C10H11Cl2N5O B11838260 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine CAS No. 53549-09-0](/img/structure/B11838260.png)
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine analogs. This compound is characterized by its unique structure, which includes a purine base attached to a chlorinated oxolane ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine typically involves multiple steps. One common method starts with the chlorination of a suitable oxolane precursor, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like sodium hydride to facilitate the substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The oxolane ring can be subjected to oxidation or reduction reactions, altering the functional groups attached to the ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide, and other polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Various purine derivatives with different substituents at the chloromethyl group.
Oxidation Products: Oxidized forms of the oxolane ring, such as lactones.
Reduction Products: Reduced forms of the oxolane ring, such as alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for therapeutic applications.
Medicine: The compound is investigated for its potential use in the treatment of viral infections and certain types of cancer. Its mechanism of action involves the inhibition of key enzymes involved in nucleic acid metabolism.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs. Its unique structure and reactivity make it a valuable intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This is achieved through the inhibition of key enzymes, such as DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription. The compound’s chlorinated oxolane ring enhances its binding affinity to these enzymes, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine Riboside: Another purine analog with antiviral and anticancer properties.
9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione: A compound with a similar oxolane ring structure but different substituents.
Uniqueness: The unique feature of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine lies in its chlorinated oxolane ring, which enhances its reactivity and binding affinity to target enzymes. This makes it a more potent inhibitor of nucleic acid synthesis compared to other similar compounds.
Eigenschaften
CAS-Nummer |
53549-09-0 |
|---|---|
Molekularformel |
C10H11Cl2N5O |
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
9-[(2R,4S,5R)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
PJGDEDUVJWPDNT-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)


![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)





